alpha,alpha-Dibenzyl-1-(p-methoxybenzyl)-2-pyrrolidinemethanol hydrochloride
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Overview
Description
alpha,alpha-Dibenzyl-1-(p-methoxybenzyl)-2-pyrrolidinemethanol hydrochloride: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Dibenzyl-1-(p-methoxybenzyl)-2-pyrrolidinemethanol hydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of the benzyl groups via alkylation reactions.
Step 3: Addition of the p-methoxybenzyl group through nucleophilic substitution.
Step 4: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:
- Use of high-purity reagents and solvents.
- Controlled temperature and pressure conditions.
- Efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
alpha,alpha-Dibenzyl-1-(p-methoxybenzyl)-2-pyrrolidinemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
alpha,alpha-Dibenzyl-1-(p-methoxybenzyl)-2-pyrrolidinemethanol hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of alpha,alpha-Dibenzyl-1-(p-methoxybenzyl)-2-pyrrolidinemethanol hydrochloride involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- alpha,alpha-Dibenzyl-2-pyrrolidinemethanol hydrochloride
- alpha,alpha-Dibenzyl-1-(p-methoxyphenyl)-2-pyrrolidinemethanol hydrochloride
Uniqueness
alpha,alpha-Dibenzyl-1-(p-methoxybenzyl)-2-pyrrolidinemethanol hydrochloride is unique due to the presence of the p-methoxybenzyl group, which may confer specific chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
102584-47-4 |
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Molecular Formula |
C27H32ClNO2 |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]pyrrolidin-2-yl]-1,3-diphenylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C27H31NO2.ClH/c1-30-25-16-14-24(15-17-25)21-28-18-8-13-26(28)27(29,19-22-9-4-2-5-10-22)20-23-11-6-3-7-12-23;/h2-7,9-12,14-17,26,29H,8,13,18-21H2,1H3;1H |
InChI Key |
AWVUDHHFBVBVOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC2C(CC3=CC=CC=C3)(CC4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
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